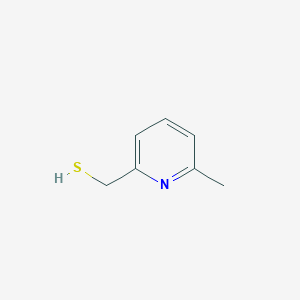
(6-methylpyridin-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylpyridin-2-yl)methanethiol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methylpyridin-2-yl)methanethiol typically involves the introduction of a thiol group to a methylpyridine precursor. One common method is the reaction of 6-methylpyridine with a thiolating agent under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-temperature and high-pressure conditions to facilitate the thiolation process. The use of catalysts such as Raney nickel can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: (6-methylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
(6-methylpyridin-2-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of (6-methylpyridin-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- Pyridin-2-ylmethanethiol
- 6-Methyl-2-pyridinemethanol
- 2-Methylpyridine
Comparison: (6-methylpyridin-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, pyridin-2-ylmethanethiol lacks the methyl group, which can significantly alter its chemical properties and reactivity. Similarly, 6-Methyl-2-pyridinemethanol has a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 |
InChI Key |
LKUIJNQQIVNISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

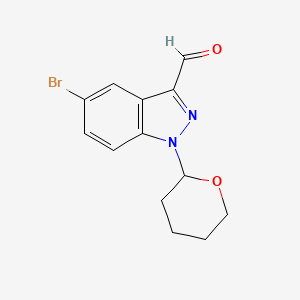
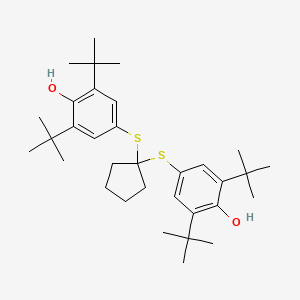
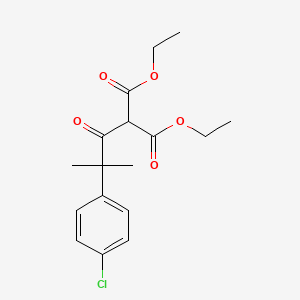
![8-(4-Bromobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8706038.png)
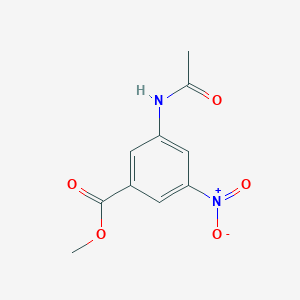
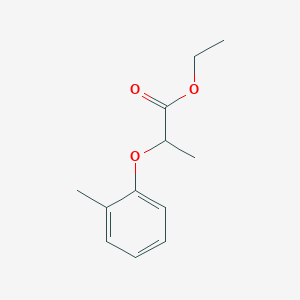
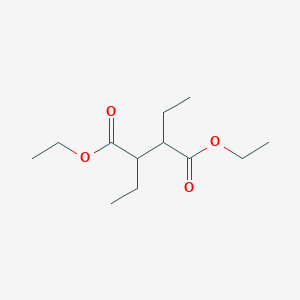
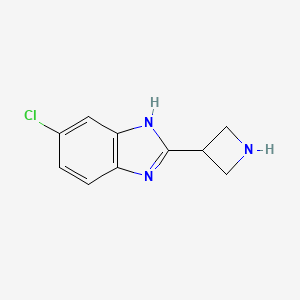

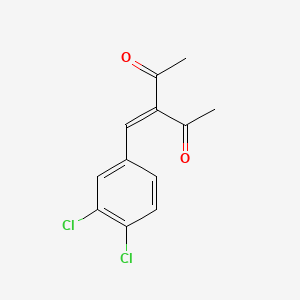
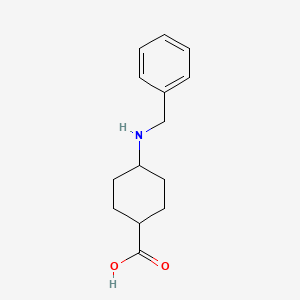
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
![2-Methoxybenzo[d][1,3]dioxol-4-ol](/img/structure/B8706125.png)
